molecular formula C28H29FN6O2 B6522604 N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide CAS No. 440332-64-9

N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide

Cat. No. B6522604
CAS RN: 440332-64-9
M. Wt: 500.6 g/mol
InChI Key: RDUHDJRSWWSKRV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with the molecular formula C25H35FN6O3 . It has a molecular weight of 486.6 g/mol . The IUPAC name for this compound is N - [3- [4- (2-fluorophenyl)piperazin-1-yl]propyl]-1- [1- (2-methoxyethyl)-6-oxopyridazin-4-yl]pyrrolidine-3-carboxamide .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. It includes a piperazine ring, a pyrrolidine ring, and a dihydro-benzotriazine ring . The exact 3D conformer and 2D structure can be found in the PubChem database .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 486.6 g/mol and a complexity of 785 . It has a topological polar surface area of 80.7 Ų and contains 35 heavy atoms . The compound has one hydrogen bond donor count and eight hydrogen bond acceptor counts . It also has a rotatable bond count of 10 .

Scientific Research Applications

properties

IUPAC Name

N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29FN6O2/c29-24-7-2-4-9-26(24)34-18-16-33(17-19-34)15-5-14-30-27(36)22-12-10-21(11-13-22)20-35-28(37)23-6-1-3-8-25(23)31-32-35/h1-4,6-13H,5,14-20H2,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUHDJRSWWSKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide

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